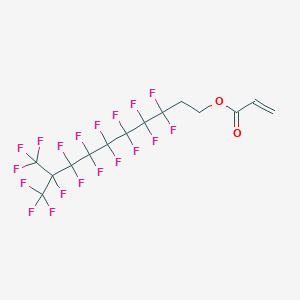

3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate

描述

3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate is a useful research compound. Its molecular formula is C14H7F19O2 and its molecular weight is 568.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate is a fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique properties such as high thermal stability and hydrophobicity. This article aims to explore the biological activity of this specific acrylate compound by reviewing its toxicological effects, environmental persistence, and potential health risks.

- Chemical Formula : C16H6F16O2

- Molecular Weight : 406.2 g/mol

- CAS Number : Not specifically listed but falls under PFAS classifications.

Biological Activity Overview

The biological activity of fluorinated acrylates has been studied primarily in the context of their toxicity and environmental impact. The following sections summarize key findings regarding their biological interactions.

Toxicological Effects

- Acute Toxicity : Studies indicate that fluorinated compounds can exhibit moderate acute toxicity. For instance, perfluorinated compounds (PFCs) have been shown to affect liver function and lipid metabolism in animal models .

- Endocrine Disruption : Research has highlighted that certain PFAS can disrupt endocrine functions by altering hormone levels and affecting reproductive health. For example, exposure to PFAS has been linked to changes in testosterone and estradiol levels in rodents .

- Carcinogenic Potential : Some studies suggest a potential link between exposure to PFCs and increased cancer risk. The U.S. Environmental Protection Agency (EPA) has classified certain PFAS as possible human carcinogens based on animal studies .

- Developmental Toxicity : Evidence from animal studies indicates that exposure to PFAS during pregnancy can lead to developmental issues in offspring such as reduced fetal weight and altered organ development .

Environmental Persistence

Fluorinated compounds are known for their stability in the environment due to the strength of carbon-fluorine bonds. This stability leads to bioaccumulation in living organisms and persistent environmental contamination. The half-lives of these compounds can extend for years in various ecosystems .

Case Studies

Several case studies have been conducted to assess the biological activity of fluorinated acrylates:

- Study on Liver Effects : A study assessed the effects of a related PFAS on liver enzymes in rats. Results showed significant alterations in liver enzyme activities indicative of hepatotoxicity .

- Reproductive Health Study : Research involving human populations exposed to PFAS through contaminated water sources found associations with decreased fertility rates and adverse pregnancy outcomes .

Data Table: Summary of Biological Effects

科学研究应用

Coatings and Surface Treatments

The compound is primarily utilized in the development of advanced coatings and surface treatments due to its exceptional hydrophobic and oleophobic properties. These characteristics make it suitable for applications in:

- Water-Repellent Fabrics : The fluorinated structure imparts water resistance to textiles while maintaining breathability.

- Non-Stick Coatings : Used in cookware and industrial applications to reduce friction and facilitate easy cleaning.

- Protective Films : Employed in electronic devices to provide a barrier against moisture and contaminants.

Biomedical Applications

Recent studies have indicated potential uses in biomedical fields:

- Drug Delivery Systems : The compound's biocompatibility and ability to form stable emulsions make it a candidate for drug encapsulation and controlled release systems.

- Tissue Engineering : Its properties can be harnessed to create scaffolds that support cell attachment and growth in tissue engineering applications.

Environmental Applications

Given the increasing concern over environmental pollutants:

- Fluorinated Compounds Research : The compound is part of ongoing studies examining the degradation pathways of perfluorinated compounds (PFCs) and their environmental impact.

- Pollution Control : Its properties may be beneficial in developing materials that capture or neutralize environmental contaminants.

Industrial Applications

In industrial settings:

- Chemical Manufacturing : Used as an intermediate in the synthesis of other fluorinated compounds.

- Adhesives and Sealants : Its unique chemical structure enhances the performance of adhesives by improving adhesion to challenging substrates.

Case Study 1: Water-Repellent Textiles

A study demonstrated the efficacy of hexadecafluoro acrylate in creating water-repellent coatings for textiles. The treated fabrics exhibited a significant reduction in water absorption compared to untreated samples. This research highlights the compound's potential for use in outdoor apparel and protective clothing.

Case Study 2: Drug Delivery Systems

Research has shown that formulations containing this compound can enhance the solubility of hydrophobic drugs. The study found that encapsulating drugs within a polymer matrix formed from hexadecafluoro acrylate resulted in sustained release profiles that are beneficial for therapeutic applications.

Data Tables

| Application Area | Key Properties | Potential Benefits |

|---|---|---|

| Coatings | Hydrophobicity | Water and stain resistance |

| Biomedical | Biocompatibility | Improved drug delivery |

| Environmental | Low toxicity | Reduced environmental impact |

| Industrial | Chemical stability | Enhanced performance of adhesives |

属性

IUPAC Name |

[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F19O2/c1-2-5(34)35-4-3-6(15,16)8(18,19)10(22,23)12(26,27)11(24,25)9(20,21)7(17,13(28,29)30)14(31,32)33/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIJZPXLSMRDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F19O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31214-91-2 | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31214-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00880223 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15577-26-1, 31214-91-2 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15577-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015577261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。